molecular formula C13H15NO4 B12593800 2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid CAS No. 646035-02-1

2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid

Cat. No.: B12593800
CAS No.: 646035-02-1
M. Wt: 249.26 g/mol
InChI Key: LSNPIFRBNKQULM-UHFFFAOYSA-N
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Description

2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C13H15NO4 It is a derivative of propenoic acid and features an acetamido group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and acetamide.

    Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with acetamide in the presence of a base such as sodium hydroxide to form the intermediate product.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-(4-acetyloxyphenyl)prop-2-enoic acid
  • 2-Acetamido-3-(4-nitrophenyl)prop-2-enoic acid
  • 2-Acetamido-3-(4-propoxyphenyl)prop-2-enoic acid

Uniqueness

2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

646035-02-1

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-3-18-11-6-4-10(5-7-11)8-12(13(16)17)14-9(2)15/h4-8H,3H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

LSNPIFRBNKQULM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C

Origin of Product

United States

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